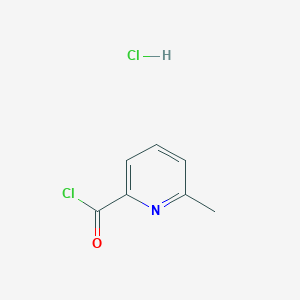

6-methylpyridine-2-carbonyl chloride hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methylpyridine-2-carbonyl chloride hydrochloride is a chemical compound with the empirical formula C7H5Cl2NO . It is a structurally diverse pyridinium salt, which is quite familiar in many natural products and bioactive pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 6-methylpyridine-2-carbonyl chloride hydrochloride is represented by the SMILES stringCl.ClC(=O)c1ccccn1 . This indicates that the molecule consists of a pyridine ring with a carbonyl chloride group attached to it. Physical And Chemical Properties Analysis

The physical and chemical properties of 6-methylpyridine-2-carbonyl chloride hydrochloride include a molecular weight of 190.03 , a boiling point of 80-85 °C/3-4 mmHg , and a density of 1.361 g/mL at 25 °C . The compound is also represented by the refractive index n20/D 1.5555 .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

6-Methylpyridine-2-carbonyl chloride hydrochloride is a compound of interest in the synthesis of various chemical products and intermediates. Its applications in scientific research span from the preparation of specific chlorinated pyridine derivatives to its role in complex chemical reactions.

A notable application involves the preparation of 2-chloro-6-(trichloromethyl)pyridine through the chlorination of 2-methylpyridine hydrochloride, demonstrating its utility in generating chlorinated pyridine derivatives under specific conditions (Huang Xiao-shan, 2009). This process highlights the compound's importance in producing fine chemical intermediates.

Further, the compound plays a critical role in the synthesis of complex pharmaceuticals, as illustrated in the synthesis process of paliperidone. This process involves multiple steps, including chlorination and nucleophilic substitution, to achieve the final product, showcasing the compound's versatility in pharmaceutical synthesis (Ji Ya-fei, 2010).

Macrocyclic and Coordination Chemistry

6-Methylpyridine-2-carbonyl chloride hydrochloride also finds applications in macrocyclic and coordination chemistry. The creation of novel macrocyclic esters derived from isophthaloyl dichloride and methyl 6-aminonicotinate exemplifies its use in forming complex cyclic structures, which have potential applications in materials science and catalysis (Pavle Mocilac & John F. Gallagher, 2013).

Moreover, the compound contributes to the study of coordination compounds, such as in the synthesis of tetrakis(2-amino-6-methylpyridinium) hexachloridobismuthate(III) chloride monohydrate. This research provides insights into the structural characteristics of coordination complexes, including their three-dimensional networks and intramolecular interactions (Zhen Yang et al., 2009).

Electrochemistry and Catalysis

In the realm of electrochemistry and catalysis, the compound's derivatives have been studied for their electrocatalytic properties, such as in the reduction of CO2 to formate by iron complexes. This research is crucial for advancing sustainable chemical processes and understanding the mechanistic aspects of electrochemical CO2 reduction (A. W. Nichols et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-methylpyridine-2-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO.ClH/c1-5-3-2-4-6(9-5)7(8)10;/h2-4H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLUZDNHRAZQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672585 |

Source

|

| Record name | 6-Methylpyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylpyridine-2-carbonyl chloride hydrochloride | |

CAS RN |

60373-34-4 |

Source

|

| Record name | 6-Methylpyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)

![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)